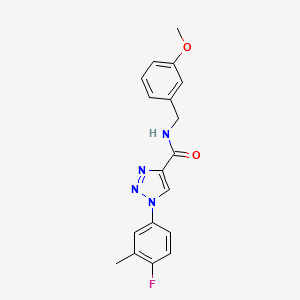

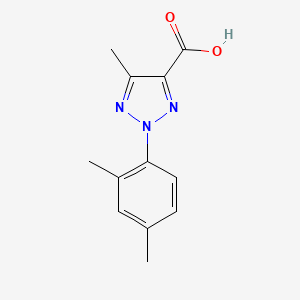

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FMME is a triazole-based compound that has shown promising results in pre-clinical studies as a potential drug candidate for the treatment of various diseases.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Facile Synthesis and Biological Profile

The compound, along with other similar heterocyclic compounds, has been studied for its biological profile, particularly for its potential in medicinal and diagnostic areas. These compounds exhibit moderate enzyme inhibition potential, which can be instrumental in designing and developing potent enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Antitumor Activity

Similar compounds have been synthesized and their crystal structure determined. These compounds, including 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, exhibit antitumor activities, demonstrating their potential in cancer treatment (Hao et al., 2017).

Experimental and Theoretical Analysis

Intermolecular Interactions in Derivatives

A study focused on synthesizing and characterizing biologically active derivatives, including fluoro derivatives, and examining their intermolecular interactions using techniques like X-ray diffraction and DFT calculations. This research is crucial for understanding the drug binding mechanisms and actions of such compounds (Shukla et al., 2014).

π-Hole Tetrel Bonding Interactions

The synthesis of triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, is studied for their structural and bonding interactions. This research aids in understanding how molecular interactions and substituents influence the properties of these compounds (Ahmed et al., 2020).

Microwave-Assisted Synthesis and Theoretical Studies

The compound and its derivatives are synthesized using advanced techniques like microwave-assisted synthesis, providing insights into their molecular, electronic, and nonlinear optical properties. This research is significant for pharmaceutical and materials science applications (Moreno-Fuquen et al., 2019).

Electronic, Nonlinear Optical, and Spectroscopic Analysis

Studies on heterocyclic compounds, including 1H-1,2,4-triazol-5-ones, reveal their electronic properties and spectral behavior, contributing to our understanding of their potential applications in various scientific fields (Beytur & Avinca, 2021).

Differentiation of Positional Isomers

Research on differentiating positional isomers of compounds like AB-FUBINACA, which includes a similar fluorobenzyl component, is crucial in forensic analysis and drug development (Murakami et al., 2016).

Multi-Component Reaction Synthesis

The synthesis of 1,5-disubstituted 1,2,3-triazoles, including compounds with methoxybenzyl groups, demonstrates the versatility of these compounds and their potential applications in pharmacology and chemistry (Vo, 2020).

Propriétés

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-12-8-14(6-7-16(12)19)23-11-17(21-22-23)18(24)20-10-13-4-3-5-15(9-13)25-2/h3-9,11H,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBJLPRQOBEGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-3-methylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)

![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)